molecular formula C5H3F2N B1298662 3,5-Difluoropyridine CAS No. 71902-33-5

3,5-Difluoropyridine

Cat. No. B1298662
CAS RN: 71902-33-5
M. Wt: 115.08 g/mol
InChI Key: WRXAZPPGFLETFR-UHFFFAOYSA-N
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Patent
US07727985B2

Procedure details

n-Butyl lithium (1.0 eq, 76 mmol, 47.6 mL, 1.6 M in hexanes) was added via dropping funnel to a solution of diisopropylamine (1.05 eq, 80 mmol, 11.2 mL) in THF (300 mL) at −78° C. under nitrogen (N2). The solution was stirred for 30 min at −78° C., then a solution of 3,5-difluoropyridine (1.05 eq, 80 mmol, 9.2 g) in THF (20 mL) was added dropwise via syringe. A beige precipitate was observed to form. The reaction stirred at −78° C. for 90 min then tributyltin chloride (1.0 eq, 76 mmol, 20.7 mL) was added dropwise via syringe and the resulting solution allowed to warm to RT over 2 h. Water (5 mL) was added, then roughly 250 mL of THF was removed on a rotary evaporator. The resulting material was diluted with diethyl ether (350 mL) and washed successively with water (2×200 mL), saturated sodium chloride solution (1×150 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to afford the 3,5-Difluoro-4-tributylstannanyl-pyridine as a colourless oil (27.5 g, 88%). This material was used crude without further purification.
Quantity
47.6 mL
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
20.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.[CH2:21]([Sn:25](Cl)([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:26][CH2:27][CH2:28][CH3:29])[CH2:22][CH2:23][CH3:24]>C1COCC1.O>[F:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[Sn:25]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:30][CH2:31][CH2:32][CH3:33])[CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
47.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
9.2 g
Type
reactant
Smiles
FC=1C=NC=C(C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20.7 mL
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
The reaction stirred at −78° C. for 90 min
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
roughly 250 mL of THF was removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The resulting material was diluted with diethyl ether (350 mL)
WASH
Type
WASH
Details
washed successively with water (2×200 mL), saturated sodium chloride solution (1×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=NC=C(C1[Sn](CCCC)(CCCC)CCCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.